

# CAS number and molecular structure of cycloheptanecarbaldehyde

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## An In-Depth Technical Guide to Cycloheptanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **cycloheptanecarbaldehyde**, a valuable intermediate in organic synthesis. The document details its chemical identity, molecular structure, and key physicochemical properties. While specific experimental data is not widely available in public literature, this guide presents predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. A general synthetic methodology is also outlined. This guide is intended to serve as a foundational resource for researchers utilizing **cycloheptanecarbaldehyde** in synthetic chemistry and drug discovery endeavors.

### **Chemical Identity and Molecular Structure**

**Cycloheptanecarbaldehyde**, also known as formylcycloheptane, is a cyclic aldehyde with a seven-membered carbon ring.[1][2] Its unique structural features make it a useful building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for Cycloheptanecarbaldehyde



Identifier	Value
CAS Number	4277-29-6[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O[1][3]
Molecular Weight	126.20 g/mol [2][3]
IUPAC Name	cycloheptanecarbaldehyde[2]
SMILES	O=CC1CCCCC1[3]
InChI	1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1- 6H2[3]
InChIKey	UGBFRCHGZFHSBC-UHFFFAOYSA-N[3]

#### Molecular Structure:

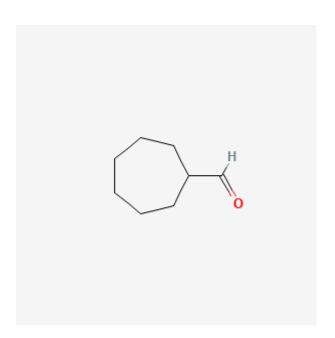


Figure 1: 2D molecular structure of cycloheptanecarbaldehyde.

### **Physicochemical Properties**

The physical and chemical properties of **cycloheptanecarbaldehyde** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.



Table 2: Physicochemical Data for Cycloheptanecarbaldehyde

Property	Value
Appearance	Solid[3]
Boiling Point	187 °C at 757 Torr[1]
Density	0.97 g/mL[1]
Purity	Typically available at ≥95%

#### **Synthesis Protocol**

A specific, detailed experimental protocol for the synthesis of **cycloheptanecarbaldehyde** is not readily available in peer-reviewed literature. However, a common and general method for the preparation of cycloalkanecarbaldehydes is the oxidation of the corresponding primary alcohol. In this case, cycloheptylmethanol would be oxidized to yield **cycloheptanecarbaldehyde**.

General Experimental Protocol: Oxidation of Cycloheptylmethanol

- Dissolution: Dissolve cycloheptylmethanol in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
- Oxidant Addition: Slowly add a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the stirred solution at a controlled temperature (often 0 °C to room temperature).
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant or water for the Swern reaction).
- Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.



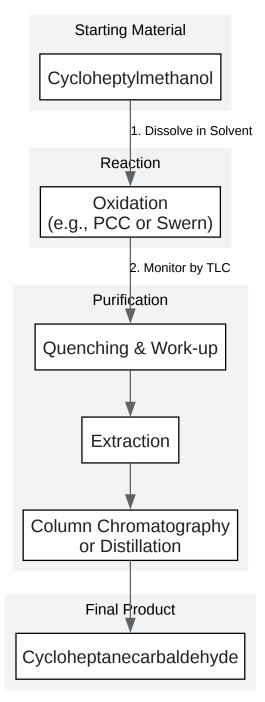




• Purification: Concentrate the organic extract under reduced pressure and purify the resulting crude product by column chromatography on silica gel or by distillation to obtain pure cycloheptanecarbaldehyde.



#### General Synthesis Workflow for Cycloheptanecarbaldehyde



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Caption: General synthesis workflow for cycloheptanecarbaldehyde.



## **Spectroscopic Characterization Data (Predicted)**

Disclaimer: The following spectroscopic data is predicted based on the known chemical structure of **cycloheptanecarbaldehyde** and typical values for analogous compounds. Specific experimental spectra were not available in the public domain at the time of this writing.

Table 3: Predicted <sup>1</sup>H NMR Data for Cycloheptanecarbaldehyde

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.6	Singlet	1H	Aldehydic proton (- CHO)
~2.3 - 2.5	Multiplet	1H	Methine proton (-CH-) adjacent to the carbonyl
~1.4 - 1.8	Multiplet	12H	Methylene protons of the cycloheptyl ring (- CH <sub>2</sub> -)

Table 4: Predicted <sup>13</sup>C NMR Data for Cycloheptanecarbaldehyde

Chemical Shift (δ, ppm)	Assignment
~203	Carbonyl carbon (-CHO)
~52	Methine carbon (-CH-) adjacent to the carbonyl
~26 - 30	Methylene carbons of the cycloheptyl ring (-CH <sub>2</sub> -)

Table 5: Predicted IR Spectroscopy Data for **Cycloheptanecarbaldehyde** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (cycloalkyl)
~2720	Medium	C-H stretching (aldehydic)
~1725	Strong	C=O stretching (carbonyl)

Table 6: Predicted Mass Spectrometry Data for Cycloheptanecarbaldehyde

m/z	Relative Intensity	Assignment
126	Moderate	Molecular ion [M]+
125	High	[M-H]+
97	High	[M-CHO]+
83	Moderate	Fragmentation of the cycloheptyl ring
69	Moderate	Fragmentation of the cycloheptyl ring
55	High	Fragmentation of the cycloheptyl ring

## **Applications in Research and Development**

While specific biological activities of **cycloheptanecarbaldehyde** are not widely reported, its structural motif is of interest in synthetic organic chemistry. As a cyclic aldehyde, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility lies in its ability to undergo various chemical transformations, such as:

- Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.
- Grignard and organolithium additions: To introduce new carbon substituents.
- Reductive amination: To form amines.



Aldol and related condensation reactions: To form larger carbon skeletons.

The cycloheptyl moiety can impart specific conformational properties and lipophilicity to target molecules, which can be advantageous in drug design.

#### **Safety Information**

**Cycloheptanecarbaldehyde** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General hazards may include flammability and irritation to the skin, eyes, and respiratory tract.[2]

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#### References

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